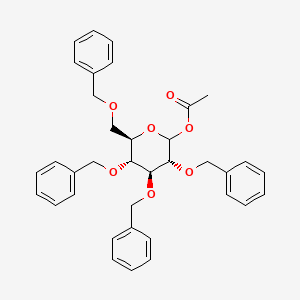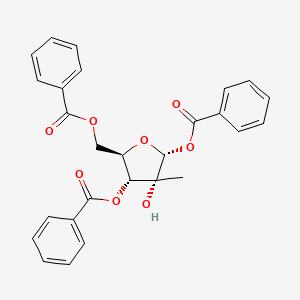
2-Amino-4-methoxy-5-(3-morpholinopropoxy)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to 2-Amino-4-methoxy-5-(3-morpholinopropoxy)benzoic acid involves multi-step chemical reactions, starting from basic aromatic compounds or amino acids, and employs various chemical strategies such as methylation, thiocyanation, hydrolysis, and ethylation. For example, derivatives of quinazoline and benzoxazinone have been synthesized using starting materials like N-substituted 2-amino benzothiazole and substituted quinazoline, indicating the versatility in the synthetic approaches for related compounds (Dave et al., 2012); (Richey et al., 1975).
Molecular Structure Analysis
The molecular structure of related compounds is confirmed using techniques such as IR, Mass, and 1H NMR spectral analysis. These compounds often show complex structures with various functional groups contributing to their potential biological activities (Yang Guo-jun, 2010).
Chemical Reactions and Properties
Chemical reactions involving 2-Amino-4-methoxy-5-(3-morpholinopropoxy)benzoic acid derivatives typically involve functional group transformations, such as deprotonation, cyclization, and coupling reactions, which significantly alter their chemical properties. These reactions are crucial for the diversification of the chemical structures and the exploration of their biological activities (Sinha et al., 2000).
Physical Properties Analysis
The physical properties of such compounds, including melting points and solubility, are influenced by their molecular structure and functional groups. These properties are essential for understanding the compound's behavior in different environments and for its application in chemical synthesis and drug formulation (Jiang Jian-hui, 2010).
Chemical Properties Analysis
The chemical properties, such as reactivity, stability, and acidity/basicity, of 2-Amino-4-methoxy-5-(3-morpholinopropoxy)benzoic acid derivatives, are crucial for their potential applications in medicinal chemistry and materials science. These properties are determined by the compound's molecular structure and the electronic distribution within the molecule (Kato et al., 1992).
Aplicaciones Científicas De Investigación
Synthesis of Gefitinib One application of 2-Amino-4-methoxy-5-(3-morpholinopropoxy)benzoic acid is in the synthesis of Gefitinib. The compound is used as an intermediate in a process involving the transfer hydrogenation catalyzed by Pd/C, eventually leading to the formation of Gefitinib. The overall yield of this process is reported to be about 66% (Bo Jin et al., 2005).
Synthesis of Quinazoline Derivatives with Anticancer Properties 2-Amino-4-methoxy-5-(3-morpholinopropoxy)benzoic acid is also involved in the synthesis of various quinazoline derivatives. These compounds have been synthesized using N-substituted 2-amino benzothiazole and substituted quinazoline. The resultant compounds exhibited potential as anticancer agents, as indicated by In-Vitro Cytotoxic Activity using the MTT assay (N. Dave et al., 2012).
Role in Synthesis of Biodegradable Polyesteramides The compound is also integral in the synthesis of biodegradable polyesteramides with pendant functional groups. These polyesteramides were obtained by ring-opening copolymerization involving morpholine-2,5-dione derivatives having protected functional substituents. This synthesis plays a crucial role in developing materials with specific functional groups and desirable degradation profiles (P. J. I. Veld et al., 1992).
Development of Water-Soluble Nitric-Oxide-Releasing Prodrugs It also has applications in the creation of water-soluble nitric-oxide-releasing prodrugs. These prodrugs, synthesized from derivatives of acetylsalicylic acid (ASA), release nitric oxide and exhibit the potential for antiaggregatory activity and vasodilatory action. Their stability and solubility characteristics make them candidates for further investigation for clinical applications (B. Rolando et al., 2013).
Adsorption-Based Recovery of Metals The compound is also used in modifying activated carbon for the adsorption-based recovery of metals like cobalt. Modified granular activated carbon, with compounds including 2-hydroxy-5-methoxy benzoic acid, has demonstrated high efficiency in removing Co2+ ions from aqueous solutions, indicating its potential in water treatment and metal recovery processes (J. K. Gunjate et al., 2020).
Propiedades
IUPAC Name |
2-amino-4-methoxy-5-(3-morpholin-4-ylpropoxy)benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O5/c1-20-13-10-12(16)11(15(18)19)9-14(13)22-6-2-3-17-4-7-21-8-5-17/h9-10H,2-8,16H2,1H3,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPPGWBLNDHHMMB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)N)C(=O)O)OCCCN2CCOCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-4-methoxy-5-(3-morpholinopropoxy)benzoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(Phenylmethoxy)-1-[(phenylmethoxy)methyl]ethyl 2,3,4,6-Tetrakis-O-(phenylmethyl)-α-D-Glucopyranosi](/img/no-structure.png)

![7-[trans-4-(4-Methylpiperazin-1-Yl)cyclohexyl]-5-(4-Phenoxyphenyl)-7h-Pyrrolo[2,3-D]pyrimidin-4-Amine](/img/structure/B1145261.png)
